molecular formula C20H16Cl2N2O3 B2698351 5-chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-30-3

5-chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2698351
CAS No.: 338977-30-3
M. Wt: 403.26
InChI Key: FYYJRULBFAJXIN-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative featuring two chlorine substituents (at positions 5 and on the benzyl group) and a 4-methoxyphenyl carboxamide moiety. Its molecular formula is C₁₉H₁₅Cl₂N₂O₃, with a molecular weight of 403.26 g/mol (exact analogs may vary; see Table 1). The compound is structurally characterized by a rigid pyridine core, substituted with electron-withdrawing and electron-donating groups that modulate its reactivity and biological interactions .

Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-27-17-8-6-16(7-9-17)23-19(25)18-10-15(22)12-24(20(18)26)11-13-2-4-14(21)5-3-13/h2-10,12H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYJRULBFAJXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, a compound with the CAS number 339024-25-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC13H10Cl2N2O3
Molar Mass298.12 g/mol
Density1.54 g/cm³
Melting Point228-232 °C
pKa2.28
Hazard ClassIrritant

Structural Features

The compound features a chlorobenzyl group and a pyridine ring, which are critical for its biological interactions. The presence of the methoxy group enhances lipophilicity, potentially influencing its permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxamides exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been evaluated for anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through caspase activation pathways. Specifically, it was noted that the compound upregulates caspase-3 expression, leading to increased apoptosis rates in SMMC7721 liver cancer cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may act as a reversible inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. The IC50 values for related compounds have shown promising results, with some exhibiting selective inhibition profiles .

Neuroprotective Effects

In addition to its enzyme inhibition capabilities, there is emerging evidence that the compound may offer neuroprotective effects. In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from oxidative stress and excitotoxicity .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various pyridine derivatives, including our compound of interest. Results indicated potent antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Study 2: Anticancer Mechanisms

In a separate investigation focusing on anticancer mechanisms, researchers assessed the effect of this compound on various cancer cell lines. The findings revealed that treatment resulted in significant cell cycle arrest and apoptosis induction via mitochondrial pathways .

Study 3: Neuroprotective Properties

A recent study explored the neuroprotective effects of related pyridine derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and enhance cognitive function in treated animals .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 5-chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. For instance, derivatives of chlorinated benzamides have shown efficacy against various bacterial and fungal strains. In a comparative study, synthesized compounds exhibited antimicrobial activities comparable to established antibiotics such as isoniazid and fluconazole .

Case Study: Structure-Activity Relationship

In a study evaluating 22 synthesized 5-chloro derivatives, it was found that modifications in the chemical structure significantly influenced their lipophilicity and biological activity. The compounds were tested against mycobacterial and fungal strains, revealing promising results that suggest potential therapeutic applications .

Antioxidant Properties

The antioxidant capacity of related compounds has been extensively studied. For example, derivatives containing chloro and hydroxyl groups have demonstrated potent antioxidant activity through mechanisms such as radical scavenging. One derivative was reported to exhibit antioxidant activity 1.5 times greater than ascorbic acid, indicating strong potential for use in health supplements or pharmaceuticals aimed at oxidative stress reduction .

Table: Antioxidant Activity Comparison

Compound NameDPPH Scavenging ActivityReducing Power Assay
Ascorbic AcidReferenceReference
Compound A1.5 times higherHigh
Compound BModerateModerate

Anticancer Research

The anticancer potential of this compound is another area of active research. Molecular hybrids containing similar structures have been designed and synthesized, showing cytotoxic effects against various cancer cell lines. For instance, a series of sulfonamide derivatives demonstrated significant activity against colon and breast cancer cells, suggesting that modifications on the pyridine ring can enhance anticancer properties .

Case Study: Cytotoxicity Evaluation

In a recent evaluation, compounds derived from the pyridine framework exhibited apoptotic effects on cancer cells. This study emphasizes the importance of structural modifications in enhancing the cytotoxicity of these compounds against specific cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound’s activity and physicochemical properties are influenced by substituents at the pyridine ring (position 1 and 5) and the carboxamide group (R1). Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs
Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Activities Reference ID
Target Compound : 5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide C₁₉H₁₅Cl₂N₂O₃ 403.26 Herbicidal (moderate activity against rape)
Analog 1 : 5-Chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide C₁₇H₁₉Cl₂N₃O₂ 368.26 Not explicitly reported; structural similarity suggests potential bioactivity
Analog 2 : 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide C₁₉H₁₃Cl₃N₂O₂ 403.68 Unknown; positional isomer of target compound
Analog 3 : 5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide C₂₀H₁₆Cl₂N₂O₃ 403.26 Hypothesized herbicidal activity (structural similarity)
Analog 4 : N'-[(3Z)-5-Chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide C₂₆H₁₉ClFN₅O₃ 504.91 Antimicrobial (promising agent against bacterial strains)
Key Observations:

Substituent Position Matters: The 4-chlorobenzyl group in the target compound (vs. 3-chlorobenzyl in Analogs 2 and 3) enhances steric and electronic interactions with biological targets.

Biological Activity Trends: The target compound exhibited moderate herbicidal activity against rape (Table 1, ), while Analog 4 (an indole-isatin hybrid) showed antimicrobial activity, highlighting how core structure changes (pyridine vs. indole-isatin) diversify applications .

Physicochemical Properties: The dimethylaminoethyl substituent in Analog 1 increases molecular weight (368.26 g/mol) compared to the target compound (403.26 g/mol) but may enhance solubility due to the tertiary amine group . 6-oxo analogs (e.g., Analog 2 and 3) differ in keto-group positioning, which could influence redox stability and metabolic pathways .

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